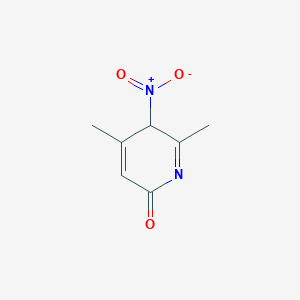

2(1H)-Pyridinone, 4,6-dimethyl-5-nitro-

Description

4,6-Dimethyl-5-nitro-2(1H)-pyridinone (CAS: 22934-24-3) is a heterocyclic compound with the molecular formula C₇H₈N₂O₃ and a molar mass of 168.15 g/mol. It is characterized by:

- A pyridinone backbone (a six-membered aromatic ring with one oxygen atom at position 2).

- Substituents: Methyl groups at positions 4 and 6, and a nitro group at position 5.

- Physical properties: Melting point of 251 °C, predicted boiling point of 323.5±35.0 °C, density of 1.29±0.1 g/cm³, and a pKa of 8.20±0.10 .

This compound is structurally related to pyridine derivatives and shares functional group reactivity typical of nitropyridinones, such as participation in hydrogen bonding (via the carbonyl oxygen) and electrophilic substitution reactions (guided by the nitro group) .

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2,4-dimethyl-3-nitro-3H-pyridin-6-one |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3,7H,1-2H3 |

InChI Key |

JTJDUOGLUSNIEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N=C(C1[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Reaction Steps:

- Nitration : Treatment of 2-amino-6-picoline with nitric acid at low temperatures (<10°C) forms 2-nitramino-6-picoline (95% yield).

- Acidic Rearrangement : Heating the nitramino derivative in sulfuric acid induces rearrangement to 5-nitro-6-picoline (51% yield).

- Steam Distillation : Separation of 4,6-dimethyl-5-nitro-2(1H)-pyridinone from reaction mixtures via distillation (25–32% yield).

Challenges :

- Low final yields due to high solubility of the product in polar solvents like acetone.

- Requires careful handling of corrosive acids.

Cyclization of Acetylacetone with Nitroacetamide

A cyclization strategy using acetylacetone and nitroacetamide offers a direct route to the pyridinone framework. This method involves:

- Synthesis of Nitroacetamide : Prepared from isonitroacetoacetic ester, a highly unstable intermediate prone to detonation above 100°C.

- Cyclization : Reacting acetylacetone with nitroacetamide under reflux conditions in ethanol, catalyzed by ammonium acetate, yields 4,6-dimethyl-3-nitropyridin-2-one (37% yield). Isomerization to the 5-nitro derivative requires additional nitration steps.

Safety Considerations :

- Nitroacetamide synthesis poses explosion risks, necessitating stringent safety protocols.

- Low overall yields (19%) for the 5-nitro isomer due to competing side reactions.

Nitration of Guaresci Pyridine Followed by Hydrolysis

Guaresci pyridine (4,6-dimethyl-2-pyridone) serves as a precursor for this two-step method:

Step 1: Nitration

Guaresci pyridine undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 4,6-dimethyl-5-nitro-2-pyridone (47% yield).

Step 2: Hydrolysis

The nitrated intermediate is hydrolyzed in dilute sulfuric acid (50°C, 4 hours) to produce 4,6-dimethyl-5-nitro-2(1H)-pyridinone.

Optimization Notes :

- Hydrolysis efficiency depends on acid concentration and temperature.

- Yields drop to 19% due to product solubility issues during neutralization.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Multicomponent | 37–51 | Acetylacetone, nitroacetamide | Streamlined process | Proprietary details, moderate yields |

| Diazotation | 25–32 | HNO₃, H₂SO₄ | High-purity intermediates | Low final yield, corrosive conditions |

| Cyclization | 19–37 | Acetylacetone, nitroacetamide | Direct cyclization | Explosive intermediates, low yields |

| Guaresci Pyridine Nitration | 19–47 | Fuming HNO₃, H₂SO₄ | Reliable precursor availability | Multi-step, solubility challenges |

Mechanistic Insights and Byproduct Formation

Nitration Selectivity

The position of nitro-group introduction is influenced by electronic and steric factors. In Guaresci pyridine, the electron-donating methyl groups direct nitration to the para position relative to the ketone oxygen, favoring 5-nitro isomer formation.

Byproducts and Mitigation

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 4,6-dimethyl-5-amino-2(1H)-pyridinone.

Substitution: Various substituted pyridinones depending on the electrophile used.

Scientific Research Applications

2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Property Differences

The following compounds are selected for comparison based on their structural similarities (pyridinone/nitropyridinone backbone) and substituent variations:

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents | pKa |

|---|---|---|---|---|---|---|

| 4,6-Dimethyl-5-nitro-2(1H)-pyridinone | 22934-24-3 | C₇H₈N₂O₃ | 168.15 | 251 | 4-Me, 6-Me, 5-NO₂ | 8.20±0.10 |

| 3-Nitro-4(1H)-pyridinone | N/A | C₅H₄N₂O₃ | 140.10 | 279–280 | 3-NO₂, 4-OH | N/A |

| 5,6-Dihydro-4,5-dimethyl-2(1H)-pyridinone | 204118-36-5 | C₇H₁₁NO | 125.17 | N/A | 4-Me, 5-Me, saturated C5–C6 bond | N/A |

| 3-Methyl-5-nitro-2(1H)-pyridinone | N/A | C₆H₆N₂O₃ | 154.12 | N/A | 3-Me, 5-NO₂ | N/A |

| 5-Nitro-4(3H)-pyridinone | N/A | C₅H₄N₂O₃ | 140.10 | N/A | 5-NO₂, 4-OH | N/A |

Analysis of Structural and Functional Differences

(a) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 3-Nitro-4(1H)-pyridinone

- Substituent positions: The main compound has methyl groups at 4 and 6, whereas 3-nitro-4(1H)-pyridinone lacks methyl groups but has a nitro group at position 3 and a hydroxyl group at position 3.

- Melting point: The absence of methyl groups in 3-nitro-4(1H)-pyridinone correlates with a higher melting point (279–280 °C vs. 251 °C), likely due to stronger intermolecular hydrogen bonding from the hydroxyl group .

(b) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 5,6-Dihydro-4,5-dimethyl-2(1H)-pyridinone

- Ring saturation : The dihydro derivative has a partially saturated ring (positions 5–6), reducing aromaticity and altering reactivity.

- Functional groups : The dihydro compound lacks a nitro group, resulting in lower molar mass (125.17 g/mol ) and likely lower thermal stability .

(c) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 3-Methyl-5-nitro-2(1H)-pyridinone

- Methyl position: Methyl at position 3 (vs.

(d) 4,6-Dimethyl-5-nitro-2(1H)-pyridinone vs. 5-Nitro-4(3H)-pyridinone

- Hydroxyl vs. methyl groups: The hydroxyl group at position 4 in 5-nitro-4(3H)-pyridinone enhances hydrogen-bonding capacity, influencing solubility and crystallization behavior compared to the methyl-substituted derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.